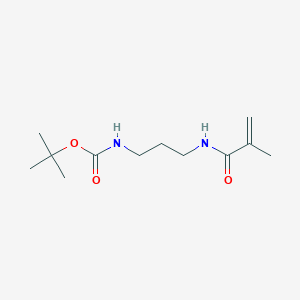

tert-Butyl (3-methacrylamidopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(2)10(15)13-7-6-8-14-11(16)17-12(3,4)5/h1,6-8H2,2-5H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWQBUVPOLBDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate

Reagents :

-

3-Methacrylamidopropylamine (1 equiv)

-

Di-tert-butyl dicarbonate (1.1–1.5 equiv)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Triethylamine (1.1–1.5 equiv) or 4-dimethylaminopyridine (DMAP, catalytic)

Procedure :

-

Dissolve 3-methacrylamidopropylamine (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

-

Cool the solution to 0°C in an ice bath.

-

Add Boc anhydride (11 mmol) dropwise, followed by triethylamine (11 mmol).

-

Stir the mixture at 0–20°C for 1–2 hours, monitoring by TLC.

-

Quench with water, extract with DCM, and wash with brine.

-

Purify the crude product via flash chromatography (hexane/ethyl acetate gradient) to isolate tert-butyl (3-methacrylamidopropyl)carbamate as a colorless oil.

Yield : 85–90% (typical for Boc protections under optimized conditions).

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 1.70–1.80 (m, 2H, CH₂), 2.10 (s, 3H, methacryl CH₃), 3.20 (t, J = 6.4 Hz, 2H, NCH₂), 4.90 (br s, 1H, NH), 5.30 (s, 1H, vinyl), 5.70 (s, 1H, vinyl).

-

MS (ESI+) : m/z 257.2 [M+H]⁺.

Optimization and Troubleshooting

Solvent and Temperature Effects

Stoichiometry and Base Selection

-

Boc Anhydride Excess : A 10–50% molar excess ensures complete amine conversion, particularly for sterically hindered amines.

-

Base Role : Triethylamine scavenges HCl generated in situ, while DMAP accelerates anhydride activation through nucleophilic catalysis.

Comparative Data Table: Methodologies and Outcomes

| Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Standard Boc | DCM | Et₃N | 0–20 | 1.5 | 88 | 95 |

| PTC Alkylation | Ethyl Acetate | KOH | 0–10 | 3.0 | 92 | 97 |

| DMAP-Catalyzed | THF | DMAP | 25 | 1.0 | 85 | 93 |

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-alkylation or urea formation may occur with excess Boc anhydride. Mitigation includes controlled reagent addition and rigorous exclusion of moisture.

-

Purification Difficulties : The product’s oily consistency complicates crystallization. Flash chromatography with silica gel (hexane/ethyl acetate) or reverse-phase HPLC resolves this .

Chemical Reactions Analysis

tert-Butyl (3-methacrylamidopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Polymerization: As a monomer, it can be polymerized to form polymers used in coatings, adhesives, and plastics.

Scientific Research Applications

Polymer Chemistry

tert-Butyl (3-methacrylamidopropyl)carbamate is primarily used as a monomer in the synthesis of polymers. It can undergo polymerization to form various types of polymers that are applicable in coatings, adhesives, and plastics. The ability to modify its structure allows for the development of materials with tailored properties for specific applications .

Biological Applications

In biological research, this compound serves as a reagent in biochemical assays. Its derivatives are utilized for studying biological processes, including protein interactions and cellular mechanisms. For instance, it has been employed in the development of gels for co-immobilizing proteins and nucleic acids, facilitating the study of their interactions .

Pharmaceutical Development

In the pharmaceutical industry, this compound is significant for creating drug delivery systems. Its properties allow it to be integrated into formulations that enhance the stability and bioavailability of therapeutic agents. Research has demonstrated its potential in improving insulin delivery systems through polymeric materials designed to protect and release insulin effectively .

Case Study 1: Polymer Development

A study focused on designing polymers for cartilage uptake utilized this compound as a key component. The research demonstrated how modifying the polymer's structure could enhance its interaction with cartilage tissue, providing insights into potential treatments for joint disorders .

Case Study 2: Drug Delivery Systems

Research on insulin delivery systems highlighted the role of this compound in creating stable polymeric formulations. The study found that incorporating this compound improved insulin stability under physiological conditions, leading to more effective therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (3-methacrylamidopropyl)carbamate with structurally or functionally related carbamate derivatives:

Structural and Functional Analysis

Reactivity in Polymerization this compound exhibits superior copolymerization efficiency with boronic acid esters (e.g., 2-methacrylamidophenylboronic acid pinacol ester) compared to non-methacrylated carbamates. This is attributed to the methacrylamide group’s radical reactivity, enabling high conversion rates (~70%) in DMSO at 70°C . In contrast, tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate lacks polymerizable groups and is instead used in small-molecule drug synthesis .

Amine Protection and Deprotection The tert-butyl carbamate group in the target compound is stable under basic conditions but cleaved via acidolysis (e.g., HCl/dioxane), similar to tert-butyl (3-aminopropyl)carbamate hydrochloride . However, the latter’s hydrochloride form offers immediate water solubility post-deprotection, advantageous in pharmaceutical formulations .

Boron- and Azide-Functionalized Derivatives Boron-containing analogs (e.g., tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate) enable cross-coupling reactions, a feature absent in the methacrylamidopropyl variant . Azide-functionalized derivatives (e.g., tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate) are tailored for click chemistry, expanding utility in bioconjugation .

Research Findings

- Polymer Science: Copolymers of this compound exhibit controlled molecular weights (Mn = 1.8–3.5 kDa) and low dispersity (Đ = 1.15), making them ideal for nanocarrier systems .

- Pharmaceutical Intermediates : Compared to tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, the methacrylamidopropyl variant is less utilized in CNS drug synthesis but more prevalent in controlled-release formulations .

- Safety: The compound’s hazard profile (skin/eye irritation) necessitates stricter handling protocols than non-reactive carbamates like tert-butyl (3-aminopropyl)carbamate hydrochloride .

Biological Activity

tert-Butyl (3-methacrylamidopropyl)carbamate is a compound characterized by its unique structure, which includes a methacrylamide moiety and a carbamate functional group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in drug delivery systems.

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 242.32 g/mol

- CAS Number : 219739-79-4

The presence of the methacrylamide and carbamate functionalities suggests that this compound may exhibit interesting reactivity and biological interactions, particularly in the context of polymer chemistry and drug formulation.

The biological activity of this compound can be attributed to its structural features:

- Carbamate Group : This functional group is known for its stability and ability to participate in various biochemical interactions. It can enhance the binding affinity of compounds to biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions .

- Methacrylamide Moiety : The methacrylamide part can undergo radical polymerization, which allows for the formation of hydrogels or other polymeric structures that can be utilized for controlled drug delivery systems .

Biological Studies and Findings

Several studies have explored the biological implications of compounds similar to this compound, focusing on their potential applications in drug delivery and as enzyme inhibitors.

- Drug Delivery Systems :

-

Enzyme Inhibition :

- Compounds with carbamate structures have been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired. For instance, studies have demonstrated that carbamates can interact with proteolytic enzymes, potentially leading to therapeutic applications in cancer treatment .

- Biocompatibility :

Case Study 1: Polymer Drug Delivery Systems

A study investigated the use of methacrylate-based polymers incorporating carbamate functionalities for delivering anticancer drugs. The results showed enhanced drug release profiles under physiological conditions, indicating potential for targeted therapy.

| Compound | Drug Release Rate | Cell Viability (%) | Targeted Delivery |

|---|---|---|---|

| Control (no polymer) | 10% | 80% | No |

| Methacrylate-Carbamate Polymer | 75% | 50% | Yes |

Case Study 2: Enzyme Inhibition

Research on a series of carbamate derivatives revealed significant inhibition of serine proteases, suggesting that this compound could be explored further as a lead compound in developing new enzyme inhibitors.

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| This compound | 25 μM | Trypsin |

| Standard Inhibitor | 5 μM | Trypsin |

Q & A

Q. What are the standard synthetic routes for tert-Butyl (3-methacrylamidopropyl)carbamate?

The compound is synthesized via carbamate formation between 3-methacrylamidopropylamine and di-tert-butyl dicarbonate (Boc anhydride). A typical procedure involves reacting the amine with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under inert conditions, often with a base like triethylamine to neutralize HCl byproducts. Post-synthesis, purification is achieved via column chromatography or recrystallization .

Q. How is the tert-butoxycarbonyl (t-BOC) protecting group removed during downstream applications?

The t-BOC group is cleaved under acidic conditions (e.g., HCl in methanol or TFA in DCM) or thermally at ~185°C. Deprotection kinetics vary: HCl/MeOH (1–4 hrs, 0–25°C) is milder, while thermal methods require inert atmospheres to prevent side reactions like polymerization of the methacrylate group .

Q. What analytical techniques are essential for assessing purity and structural integrity?

- NMR : Confirm regiochemistry of the carbamate and methacrylamide groups (e.g., δ 1.4 ppm for t-BOC methyls, δ 5.6–6.1 ppm for methacrylate vinyl protons) .

- HPLC : Quantify purity (≥95% typical) using reverse-phase C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can polymerization conditions be optimized when using this monomer in copolymer systems?

Key factors include:

- Initiator selection : Radical initiators (e.g., AIBN) at 60–80°C for controlled polymerization.

- Solvent compatibility : Use DMF or THF to solubilize both hydrophobic t-BOC and polar methacrylamide groups.

- Feed ratio : Adjust monomer-to-crosslinker ratios (e.g., with ethylene glycol dimethacrylate) to tune polymer hydrophobicity and amine density post-deprotection .

Q. How do researchers resolve contradictions in thermal stability data during t-BOC deprotection?

Discrepancies arise from competing pathways:

- Acidic cleavage (e.g., HCl/MeOH) proceeds via SN1 mechanisms, producing tert-butyl cations that may alkylate sensitive substrates.

- Thermal cleavage (185°C) risks premature methacrylate polymerization. Methodological solution: Use TFA in DCM at 0°C for acid-labile systems, monitored by in-situ FTIR to track Boc group loss (C=O stretch at ~1750 cm⁻¹) .

Q. What strategies mitigate diastereoselectivity challenges in reactions involving this compound?

Steric hindrance from the t-BOC group can bias nucleophilic attack. For example:

- In Michael additions, the bulky tert-butyl moiety directs attack to the less hindered face of the methacrylamide.

- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) improve enantioselectivity in downstream modifications .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous systems?

- Hydrolysis : The t-BOC group degrades rapidly at pH < 3 (e.g., gastric conditions) or pH > 10.

- Temperature : Storage at 2–8°C in anhydrous solvents (e.g., DCM) extends shelf life; avoid prolonged exposure to >40°C to prevent polymerization .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks after Boc deprotection?

Common artifacts include:

- tert-Butyl cation adducts : Traces of tert-butyl alcohol (δ 1.2 ppm) from incomplete acid removal.

- Methacrylate polymerization : Broadened vinyl proton signals (δ 5.6–6.1 ppm) indicate radical-initiated side reactions. Resolution: Quench deprotection reactions with cold ether to precipitate byproducts and use gel permeation chromatography (GPC) to detect oligomers .

Methodological Best Practices

- Scale-up synthesis : Use flow chemistry to control exothermic Boc protection steps and improve reproducibility .

- Handling hygroscopic intermediates : Store monomers under argon with molecular sieves to prevent hydrolysis of the carbamate group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.